Regioisomeric Purity: Distinct Reactivity vs. 3-Bromo Analog
The compound's primary differentiator is its defined regioisomeric identity: 4-bromo-5-(trifluoromethyl)-1H-pyrazole (often cataloged as 4-bromo-3-(trifluoromethyl)-1H-pyrazole due to tautomerism) [1]. This places the reactive bromine handle on the carbon adjacent to the CF3-substituted carbon. In contrast, the closest commercially viable alternative, 3-bromo-5-(trifluoromethyl)-1H-pyrazole, has a completely different substitution pattern. This difference is not trivial; it results in a distinct electronic environment and steric profile around the reactive site, leading to different cross-coupling reactivities and the formation of constitutionally distinct products [2].
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 4-bromo-5-(trifluoromethyl)-1H-pyrazole (bromine adjacent to CF3 group) |
| Comparator Or Baseline | 3-bromo-5-(trifluoromethyl)-1H-pyrazole (bromine separated from CF3 group by a nitrogen) |
| Quantified Difference | Constitutional isomer (regioisomer) |
| Conditions | Structural analysis; IUPAC nomenclature |
Why This Matters
For procurement, specifying this exact CAS (19968-17-3) ensures the correct regioisomer is used in a synthetic route, preventing the generation of an undesired constitutional isomer which would require costly separation or lead to a failed synthesis.
- [1] CIRS Group. (n.d.). 4-溴-3-三氟甲基吡唑 CAS#19968-17-3. hgt.cirs-group.com. View Source
- [2] Giannini, G., et al. (2024). N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (Semantic Scholar entry). View Source
